molecular formula C24H25NO7 B257604 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B257604
M. Wt: 439.5 g/mol
InChI Key: NWOGLEZMEFCIPN-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been of interest in scientific research due to its potential use in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The compound 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and inhibit the activity of certain enzymes. It has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The compound 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have low toxicity. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies on its mechanism of action and its effects on different cell types could provide valuable insights into its potential therapeutic applications.
Conclusion:
In conclusion, 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved using different methods. One of the most common methods involves the reaction of 4-hydroxy-3-methoxybenzaldehyde and N-(2-methoxyethyl)-3-oxobutanamide in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 4-allyloxybenzoyl chloride to yield the final product.

Scientific Research Applications

The compound 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential use in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H25NO7

Molecular Weight

439.5 g/mol

IUPAC Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H25NO7/c1-4-12-32-17-8-5-15(6-9-17)22(27)20-21(16-7-10-18(26)19(14-16)31-3)25(11-13-30-2)24(29)23(20)28/h4-10,14,21,26-27H,1,11-13H2,2-3H3/b22-20+

InChI Key

NWOGLEZMEFCIPN-LSDHQDQOSA-N

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC

SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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